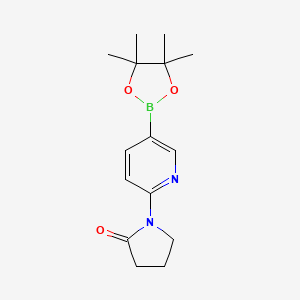
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine
概要
説明
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, also known as HPTP, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, but it is believed to involve its ability to bind to metal ions and inhibit protein aggregation. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to bind to copper and zinc ions with high affinity, and this binding may interfere with the formation of amyloid-beta aggregates. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.
生化学的および生理学的効果
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to selectively bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, its ability to selectively bind to metal ions and inhibit protein aggregation makes it a useful tool for studying metal ion homeostasis and the development of neurodegenerative diseases.
One limitation of using 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in lab experiments is its potential toxicity. While 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, it may also have adverse effects on cells and tissues at high concentrations. Additionally, the mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is not fully understood, which may limit its potential use in certain research applications.
将来の方向性
There are several future directions for research on 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, as well as its potential side effects.
Another area of research is the development of new fluorescent probes based on the structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine. By modifying the chemical structure of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, it may be possible to create probes with enhanced selectivity and sensitivity for metal ions and other biomolecules.
In conclusion, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a promising compound that has been studied for its potential use in various scientific research applications. While further research is needed to fully understand its mechanism of action and potential therapeutic benefits, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has already shown promise as a fluorescent probe and potential therapeutic agent for the treatment of neurodegenerative diseases.
科学的研究の応用
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property makes 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine a useful tool for studying metal ion homeostasis in cells and tissues.
Another area of research is the use of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of these diseases. Additionally, 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has been shown to have antioxidant properties, which may further contribute to its potential therapeutic benefits.
特性
IUPAC Name |
5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFSEBHZMSVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)

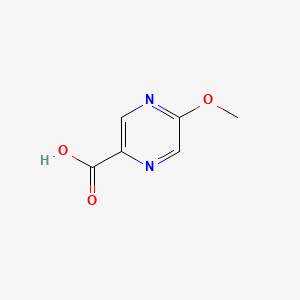
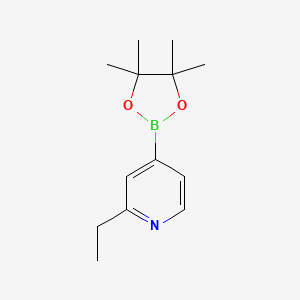



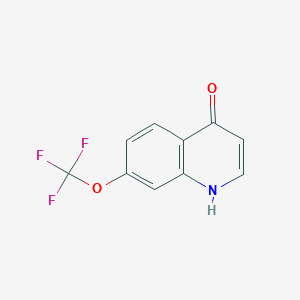
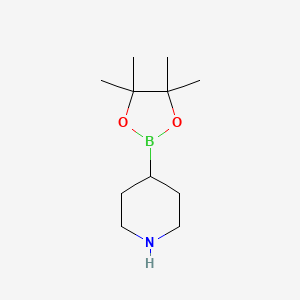
![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)



